Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)-propanoate
Description
Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)-propanoate (CAS: 51689-15-7, C₇H₁₁NO₄) is a multifunctional ester characterized by a cyano group, two hydroxyl groups (one at the 3-position and one as a hydroxymethyl substituent), and an ethoxycarbonyl moiety.
Properties
IUPAC Name |
ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-12-6(11)7(3-8,4-9)5-10/h9-10H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVQHRQGBBJFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The compound’s synthesis is challenging because it requires selective introduction of cyano and hydroxyl groups on adjacent carbons of a propanoate ester. The preparation typically involves multi-step sequences starting from malonate derivatives and hydroxyacetonitrile or related precursors, with careful control of reaction conditions to avoid polymerization or side reactions.
Method Based on Diethyl Malonate and Hydroxyacetonitrile (Patent CN105481721B)
This method, described in a Chinese patent, is among the most detailed and industrially relevant. It involves three main stages:
Step 1: Formation of Intermediate I (Alpha-Cyano Methyl-Malonic Acid Diethyl Ester)
- React diethyl malonate with hydroxyacetonitrile in the presence of sodium methoxide in methanol.
- Conditions: Sodium methoxide solution is slowly added to diethyl malonate at below 10°C over 3 hours.
- Hydroxyacetonitrile is then added dropwise at 0°C and stirred for 1 hour.
- The pH of the reaction mixture is adjusted to 5 with saturated hydrochloric acid.
- The intermediate is isolated by filtration after solvent removal and purification.
- Yield: Over 82% with purity >95% by gas chromatography.
Step 2: Conversion to Intermediate II (2-Amide-3-Cyanopropionic Acid Diethyl Ester)
- Intermediate I is reacted with ammonia in toluene under nitrogen atmosphere.
- Reaction temperature: 80°C.
- Ammonia is introduced in multiple portions over 6 hours.
- The reaction mixture is then evaporated to remove ethanol and excess toluene is added.
Step 3: Final Conversion to Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)-propanoate
- Intermediate II is reacted with phosgene in the presence of the catalyst DABCO (1,4-diazabicyclo[2.2.2]octane) at 100°C.
- Phosgene is added gradually over 5 hours.
- After completion, solvents are removed under reduced pressure.
- The product is purified by vacuum distillation at 140°C/1 mmHg.
- Yield: Approximately 90.5% based on Intermediate I.
- Purity: 98.7% by chromatographic analysis.
Chemical Equation Summary
| Step | Reactants | Conditions | Product/Intermediate | Yield & Purity |
|---|---|---|---|---|
| 1 | Diethyl malonate + hydroxyacetonitrile + NaOMe | 0-10°C, 3-4 h, pH 5 adjustment | Alpha-cyano methyl-malonic acid diethyl ester (Intermediate I) | >82% yield, >95% purity |
| 2 | Intermediate I + NH3 (in toluene) | 80°C, 6 h | 2-Amide-3-cyanopropionic acid diethyl ester (Intermediate II) | Not specified |
| 3 | Intermediate II + Phosgene + DABCO | 100°C, 5 h | This compound | 90.5% yield, 98.7% purity |
This method is notable for avoiding direct use of highly toxic metal cyanides and for its relatively high yield and purity, making it suitable for industrial scale synthesis.
Alternative Synthetic Routes via Ethyl Cyanoacetate Derivatives
Academic literature describes related syntheses involving ethyl cyanoacetate reacting with various imidates or alkylating agents to form cyano-substituted acrylates or propanoates, which can be further functionalized to introduce hydroxyl groups.
- Ethyl cyanoacetate reacts with ethyl alkyl or aryl imidates in ethanol using sodium or triethylamine bases.
- The nature of the base significantly affects yields; sodium in ethanol gives poor yields due to side reactions.
- The products include ethyl 3-amino-2-cyano acrylates, which can be converted to hydroxy derivatives through subsequent transformations.
- Structural confirmation is achieved by IR, NMR, and X-ray crystallography.
- These methods provide insight into the stereochemistry and substitution patterns but are less directly applicable to the target compound without further modifications.
Comparative Analysis of Preparation Methods
Summary of Findings
- The most comprehensive and industrially viable method for preparing this compound involves a three-step synthesis starting from diethyl malonate and hydroxyacetonitrile, with isolation of key intermediates and final phosgene-mediated conversion catalyzed by DABCO.
- Alternative academic methods involve ethyl cyanoacetate derivatives but require additional steps to reach the target compound and are less optimized for scale-up.
- The patented method balances yield, purity, and safety considerations better than older methods relying on metal cyanides or direct cyanide incorporation.
- Analytical techniques including gas chromatography, NMR, IR, and X-ray crystallography are essential for confirming structure and purity at each stage.
This detailed survey provides a robust foundation for selecting or optimizing the preparation of this compound in both research and industrial contexts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Polarity and Solubility: The target compound’s hydroxyl and hydroxymethyl groups confer higher polarity compared to analogues like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, which has a lipophilic methoxyphenyl group .
- Reactivity: The presence of both cyano and hydroxyl groups in the target compound may facilitate condensation or cyclization reactions, similar to Ethyl N-(2-Cyano-2-ethoxycarbonylethenyl)glycinate, which is used to synthesize heterocycles .
Comparison with Target Compound :
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Biological Activity
Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)-propanoate (C7H11NO4) is a chemical compound that has garnered attention for its potential biological activities. It is commonly synthesized from the reaction of ethyl cyanoacetate and various substrates, leading to derivatives with diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The molecular formula of this compound is C7H11NO4, with a molecular weight of 173.17 g/mol. The compound features a cyano group, hydroxyl groups, and an ethyl ester, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO4 |
| Molecular Weight | 173.17 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
This compound exhibits several biological activities attributed to its structural components:
- Antioxidant Activity : The hydroxyl groups in the structure contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Antimicrobial Properties : Preliminary research suggests that derivatives of this compound may possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Antioxidant Studies : A study investigating the antioxidant properties of related compounds found that the presence of hydroxyl groups significantly enhances radical scavenging activity (source: ). This compound was shown to exhibit similar effects in vitro.
- Enzyme Interaction : Research has demonstrated that compounds containing cyano groups can interact with metabolic enzymes such as cytochrome P450s, potentially altering drug metabolism (source: ). This interaction suggests a need for further investigation into the pharmacokinetics of this compound.
- Antimicrobial Testing : In a comparative study on various cyano-containing compounds, this compound showed promising results against Gram-positive bacteria, indicating potential for development into antimicrobial agents (source: ).
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)-propanoate, and what challenges arise during its synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of cyano-substituted intermediates or hydroxylation of pre-functionalized propanoate backbones. For example, analogous compounds like Ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate () are synthesized via nucleophilic substitution or condensation reactions. Challenges include controlling stereochemistry (e.g., avoiding racemization) and optimizing yields during hydroxylation steps. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical .
Q. How is this compound characterized analytically?
- Methodological Answer : Standard techniques include:
- NMR Spectroscopy : To confirm the presence of hydroxyl, cyano, and hydroxymethyl groups via H and C chemical shifts.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : If crystalline, used to resolve 3D structure (as seen in for similar esters).
- FT-IR : To identify functional groups like -CN (~2200 cm) and -OH (~3200–3500 cm) .
Q. What are the potential biological or pharmacological applications of this compound?
- Methodological Answer : Structural analogs (e.g., indole- or chromene-based esters in ) suggest applications in enzyme inhibition (e.g., kinase or protease targets) or as intermediates in drug discovery. Preliminary assays may include:
- In vitro enzyme inhibition studies (IC determination).
- Cellular viability assays (e.g., MTT assay) to assess cytotoxicity.
- Molecular docking to predict binding affinity to biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the stereoselectivity of this compound synthesis?
- Methodological Answer :
- Catalytic Systems : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) may enhance enantiomeric excess (ee). For example, highlights stereoselective synthesis of thienylpropanoates using asymmetric catalysis.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states.
- Temperature Control : Lower temperatures may reduce side reactions.
- Kinetic Resolution : Monitoring ee via chiral HPLC at intermediate steps .
Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar esters?
- Methodological Answer : Contradictions (e.g., varying IC values in vs. 18) may stem from assay conditions (pH, cell lines) or impurity profiles. Solutions include:
- Standardized Protocols : Use WHO-recommended cell lines (e.g., HEK-293) and controls.
- High-Purity Batches : Repurify compounds via column chromatography or recrystallization.
- Meta-Analysis : Cross-validate data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How does the hydroxymethyl group influence the compound’s stability and degradation pathways under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Test pH-dependent degradation (e.g., simulated gastric fluid at pH 2 vs. blood at pH 7.4).
- Oxidative Stress Studies : Use radical initiators (e.g., AIBN) to model oxidation.
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS (as in for lignin-derived esters) .
Q. What computational methods predict the compound’s interaction with biological targets lacking empirical data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding to homology-built protein structures.
- QSAR Modeling : Train models using bioactivity data from analogs (e.g., ).
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
